Cas no 688798-02-9 (2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester)

2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester
- [3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid
- MFCD02179477
- 688798-02-9
- AKOS015850883
- (E)-(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronicacid
- SCHEMBL2213002
- BS-28048
- 3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenylboronic acid
- CS-0176092
- DZTWTEGVKAHSGN-AATRIKPKSA-N
- DB-353745
- Methyl 3-boronocinnamate
- 1-Methyl (2E)-3-(3-boronophenyl)-2-propenoate
- [3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronicacid
- {3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl}boronic acid
- (3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
- 3-[(E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzeneboronic acid
- 380430-59-1
- [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
- (E)-(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
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- インチ: InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3/b6-5+
- InChIKey: DZTWTEGVKAHSGN-AATRIKPKSA-N
計算された属性
- 精确分子量: 206.0750390Da
- 同位素质量: 206.0750390Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A313675-1g |
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid |
688798-02-9 | 97% mix TBC as stabilizer | 1g |
$99.0 | 2024-04-18 | |
Ambeed | A313675-5g |
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid |
688798-02-9 | 97% mix TBC as stabilizer | 5g |
$400.0 | 2024-04-18 |
2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester 関連文献
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2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl esterに関する追加情報
Introduction to 2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester (CAS No: 688798-02-9)
2-Propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester, identified by its CAS number 688798-02-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their versatile applications in drug design and synthesis. The presence of a 3-boronophenyl substituent and a methyl ester group at the propenoic acid backbone imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structure of 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester features a conjugated system consisting of an acrylic acid moiety linked to a boron-containing aromatic ring. This architectural configuration not only enhances its reactivity but also opens up possibilities for further functionalization. Boronic acids and their derivatives are particularly interesting due to their ability to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a cornerstone of modern synthetic organic chemistry. This reaction is widely employed in the construction of complex molecular frameworks, making compounds like 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester indispensable in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new boronic acid-based drugs due to their favorable pharmacokinetic properties and high binding affinity. For instance, boron-containing compounds have shown promise in the treatment of various diseases, including cancer and inflammatory disorders. The 3-boronophenyl group in 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester can be leveraged to design molecules that interact specifically with biological targets, thereby increasing therapeutic efficacy while minimizing side effects. This has spurred interest among researchers who are exploring its potential as a building block for next-generation pharmaceuticals.
One of the most compelling aspects of 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester is its role as a precursor in the synthesis of advanced materials. Boron-containing polymers and coatings exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications. Researchers have been investigating how the incorporation of this compound into polymer matrices can enhance material properties without compromising flexibility or durability. Such advancements are particularly relevant in industries that demand materials capable of withstanding extreme conditions.
The pharmaceutical industry has also been exploring the use of 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester in the development of targeted drug delivery systems. Boronate esters are known for their ability to form stable complexes with biological molecules, which can be exploited to create controlled-release formulations. These systems can improve drug bioavailability and reduce dosing frequency, thereby enhancing patient compliance. Moreover, the boronic acid moiety can be designed to respond to specific physiological cues, allowing for site-specific drug release—a concept that is revolutionizing how therapies are administered.
Recent studies have highlighted the potential of 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester in the field of bioconjugation chemistry. By linking this compound to biomolecules such as peptides or nucleotides, researchers can create novel biotherapeutics with tailored functionalities. For example, boronate-linked peptides have demonstrated efficacy in modulating enzyme activity and immune responses. This approach has opened up new avenues for treating diseases that were previously difficult to address with conventional therapeutics.
The synthesis of 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are commonly employed to achieve high selectivity and efficiency. These synthetic advances have made it feasible to produce this compound on scales suitable for industrial applications.
The environmental impact of synthesizing and using 2-propenoic acid, 3-(3-boronophenyl)-, 1-methyl ester is another area of growing interest. Efforts are being made to develop greener synthetic routes that reduce waste and energy consumption. For instance, solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods. Such innovations align with global sustainability goals and ensure that the production of this valuable compound remains environmentally responsible.
In conclusion,2-propenoic acid, *, *(* *)* *, *(* *)* *is* *a* *multifaceted* *compound* *with* *significant* *potential* *in* *pharmaceuticals* *and* *materials* *science.* Its unique structure allows for diverse applications ranging from drug development to advanced material engineering. As research continues to uncover new uses for this compound, its importance is expected* *to* *grow*, *driven* *by* *advances* *in* *synthetic* *chemistry* *and* *biomedical* *technology.*
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